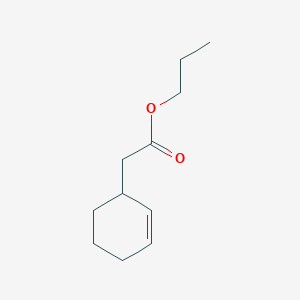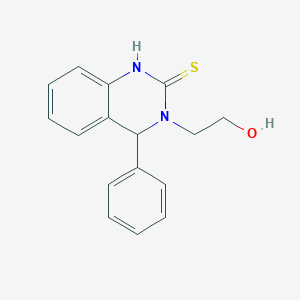
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the pyranone family. Pyranones are cyclic chemical compounds that contain an unsaturated six-membered ring with one ring oxygen atom and an oxo substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranone derivatives.
科学研究应用
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to investigate the reactivity of pyranone derivatives.
Biology: The compound is studied for its potential cytotoxic profiles against human normal and tumor cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
相似化合物的比较
- Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate : Similar structure but with a methyl ester group instead of an ethyl ester group.
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy : Contains additional functional groups, making it more complex.
Uniqueness: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methoxy and ethyl ester groups make it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
64507-47-7 |
|---|---|
分子式 |
C10H12O5 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
ethyl 4-methoxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-9(11)8-7(13-3)5-6(2)15-10(8)12/h5H,4H2,1-3H3 |
InChI 键 |
HGTVSHUJOASHSS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(OC1=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


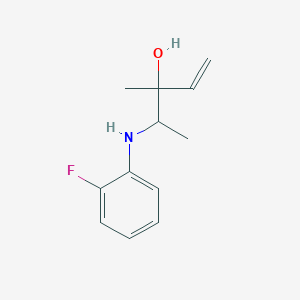
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

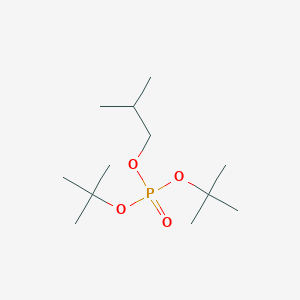
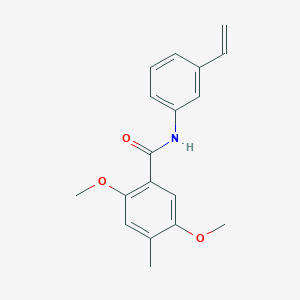
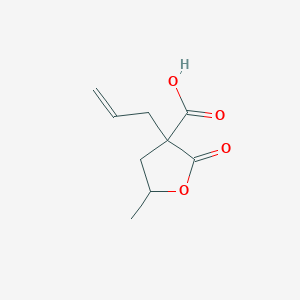
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
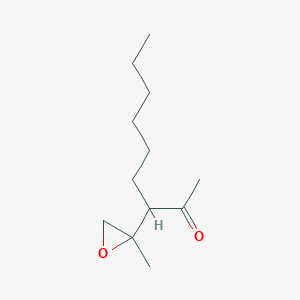
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)

![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

